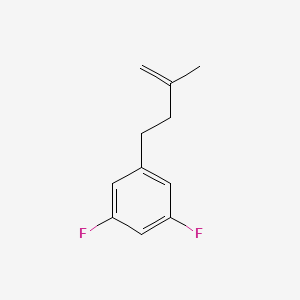

4-(3,5-Difluorophenyl)-2-methyl-1-butene

Description

Significance within Organofluorine Chemistry

The presence of fluorine atoms in organic molecules can dramatically alter their chemical and physical properties. nih.govnih.gov This has led to the extensive use of fluorinated compounds in various fields, including medicinal chemistry and materials science. nih.govacs.org

The difluorophenyl group, as seen in 4-(3,5-Difluorophenyl)-2-methyl-1-butene, is a common feature in the design of complex organic molecules. acs.org The strategic placement of this moiety can influence intermolecular interactions, such as π-π stacking, due to the polarized nature of the fluorinated aromatic ring. acs.org In medicinal chemistry, the difluorophenyl group is often incorporated to improve metabolic stability and membrane permeability of drug candidates. nih.gov Research has shown that the specific substitution pattern of fluorine on the phenyl ring is crucial for optimizing these properties. mdpi.comnih.gov The synthesis of molecules containing the difluorophenyl group often involves cross-coupling reactions, with methods being optimized for high yield and purity.

Position within Branched Alkene Chemistry

Branched alkenes are fundamental components in organic synthesis, serving as versatile intermediates for the construction of complex carbon skeletons. nih.gov The substitution pattern around the double bond dictates their reactivity and the stereochemical outcome of their transformations.

The 2-methyl-1-butene (B49056) moiety is a structurally significant branched alkene. fiveable.me Its terminal double bond and methyl-substituted carbon atom influence its reactivity in various transformations. fiveable.mesigmaaldrich.com This motif is found in numerous organic compounds and is a key intermediate in several synthetic pathways. sigmaaldrich.comnih.gov The presence of the methyl group affects the stability of intermediates, such as allyl radicals, through hyperconjugation and resonance, leading to increased reactivity in radical reactions compared to linear alkenes. fiveable.me It is used in the synthesis of a variety of products, including flavors, spices, and agricultural chemicals. chemicalbook.com

Olefin functionalization refers to the introduction of new functional groups across a carbon-carbon double bond. The 2-methyl-1-butene structure is a substrate in various functionalization reactions, including oxidation, reduction, and addition reactions. nih.gov For example, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction saturates the double bond. The development of catalytic methods for the selective functionalization of such alkenes is an active area of research, aiming to produce highly substituted and stereochemically defined products. nih.govresearchgate.net

Overview of Current Academic Research Trends on the Compound and Analogues

Current research on this compound and its analogues primarily focuses on their application as building blocks in the synthesis of more complex and potentially bioactive molecules. Analogues with different substitution patterns on the phenyl ring or variations in the alkene chain are synthesized to explore structure-activity relationships. bldpharm.comresearchgate.netnih.gov For instance, related structures have been investigated for their potential as antifungal agents and for their interactions with biological targets like orexin (B13118510) receptors. mdpi.com Synthetic methodologies often employ catalytic processes to achieve high efficiency and selectivity. researchgate.net Computational methods, such as molecular docking, are also used to predict the binding affinity of these compounds to biological targets. mdpi.com

Table 1: Physicochemical Properties of 2-Methyl-1-butene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H10 | nist.govnist.gov |

| Molecular Weight | 70.13 g/mol | nih.gov |

| Boiling Point | 31.2 °C | nih.gov |

| Melting Point | -137.5 °C | nih.gov |

| Density | 0.6504 g/cm³ at 20 °C | nih.gov |

| CAS Number | 563-46-2 | nist.govnist.gov |

Table 2: Spectroscopic Data References for Related Compounds

| Compound | Spectroscopic Data Type | Reference |

|---|---|---|

| 2-Methyl-4-phenyl-1-butene | ¹H NMR, ¹³C NMR | nih.gov |

| 2-Methyl-1-butene | IR Spectrum, Mass Spectrum | nist.govnist.gov |

| This compound | NMR, HPLC, LC-MS, UPLC | bldpharm.com |

Scope and Objectives of Theoretical and Experimental Investigations

The investigation of a novel compound like this compound would typically be guided by a set of integrated theoretical and experimental objectives. The primary goal is to fully characterize the molecule and explore its potential as a building block for more complex structures with valuable properties, particularly in the pharmaceutical field.

The scope of such research would encompass its chemical synthesis, spectroscopic characterization, and preliminary evaluation of its potential utility. Based on studies of analogous compounds, the research objectives can be outlined as follows:

Development of Efficient Synthetic Routes: A primary objective is to establish a reliable and high-yield synthesis protocol. For structurally similar compounds, cross-coupling reactions are common. For instance, a plausible route for this compound could involve a Suzuki-Miyaura coupling between a 3,5-difluorophenyl boronic acid derivative and a suitable butenyl halide. The investigation would aim to optimize reaction conditions such as the catalyst, solvent, and temperature to maximize the yield and purity of the final product.

Structural and Spectroscopic Characterization: A crucial objective is the unambiguous confirmation of the compound's structure. This involves a comprehensive suite of analytical techniques. The data obtained would be compared against theoretical predictions to ensure the correct isomer has been synthesized.

| Analytical Technique | Objective and Typical Data |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the precise connectivity of atoms. Expected data would include chemical shifts, coupling constants, and integration values corresponding to the phenyl, butene, and methyl groups. ¹⁹F NMR is essential for confirming the fluorine environments. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. The expected molecular ion peak would correspond to the formula C₁₁H₁₂F₂. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as C=C stretching for the alkene and C-F stretching for the difluorophenyl group. |

| Elemental Analysis | To determine the percentage composition of Carbon, Hydrogen, and other elements, providing further confirmation of the compound's empirical formula. |

Investigation as a Synthetic Intermediate: A key research goal would be to explore the utility of this compound as a precursor for pharmacologically active molecules. The alkene group serves as a reactive handle for further chemical transformations. Research into related structures provides a clear precedent; for example, the analogous compound 4-(3,4-Difluorophenyl)-2-methyl-1-butene is a known precursor in the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, which are investigated for obesity and metabolic disorders. Similarly, other fluorinated phenylbutane derivatives have been designed as Dipeptidyl Peptidase IV (DPP4) inhibitors for the treatment of diabetes. nih.gov Therefore, a primary objective would be to use this compound to synthesize novel libraries of compounds for screening against such biological targets.

Theoretical Modeling and Conformational Analysis: Computational studies are often employed to predict the molecule's three-dimensional structure, electronic properties, and potential interactions with biological macromolecules. The objectives of theoretical investigations would include:

Conformational Analysis: To identify the lowest energy conformations of the molecule.

Electronic Property Calculation: To map the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to understand its reactivity.

Docking Studies: If a biological target is identified, molecular docking simulations would be performed to predict the binding mode and affinity, guiding the design of more potent derivatives.

The overarching aim of these investigations is to establish a foundational understanding of this compound, thereby enabling its potential application in the development of new chemical entities with therapeutic value.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2/c1-8(2)3-4-9-5-10(12)7-11(13)6-9/h5-7H,1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARCHBODRCVAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 3,5 Difluorophenyl 2 Methyl 1 Butene

Reactions of the Alkene Functionality

The carbon-carbon double bond is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. libretexts.orgsavemyexams.com This reactivity is the basis for a wide range of addition reactions.

Electrophilic addition reactions proceed via the attack of an electrophile on the alkene's pi bond, typically forming a carbocation intermediate. libretexts.orgpressbooks.pub The regioselectivity of these reactions with unsymmetrical alkenes like 4-(3,5-Difluorophenyl)-2-methyl-1-butene is governed by Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. savemyexams.commasterorganicchemistry.compressbooks.pub This leads to the formation of the more stable carbocation intermediate (in this case, a tertiary carbocation). youtube.com

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) results in the formation of a haloalkane. The proton adds to the terminal carbon (C1), and the halide anion attacks the more substituted carbon (C2), yielding 2-halo-4-(3,5-difluorophenyl)-2-methylbutane as the major product. masterorganicchemistry.comyoutube.com

Hydration : Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. libretexts.org Following Markovnikov's rule, the reaction yields 4-(3,5-difluorophenyl)-2-methyl-2-butanol. The process begins with the protonation of the alkene to form a tertiary carbocation, which is then attacked by water. libretexts.org

Halogenation : The addition of halogens (Br₂ or Cl₂) proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com This is followed by a backside attack by a halide ion, resulting in an anti-addition product. masterorganicchemistry.com The reaction with bromine (Br₂) would yield 1,2-dibromo-4-(3,5-difluorophenyl)-2-methylbutane. libretexts.org

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Hydrohalogenation | HBr or HCl | 2-Halo-4-(3,5-difluorophenyl)-2-methylbutane |

| Hydration | H₂O, H₂SO₄ (cat.) | 4-(3,5-Difluorophenyl)-2-methyl-2-butanol |

| Halogenation | Br₂ or Cl₂ | 1,2-Dihalo-4-(3,5-difluorophenyl)-2-methylbutane |

Epoxidation : Alkenes can be converted to epoxides (oxiranes) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction is a concerted process where an oxygen atom is transferred to the double bond. abo.fi The epoxidation of this compound would yield 2-( (3,5-difluorobenzyl)methyl)-2-methyloxirane. Epoxides are valuable intermediates as they can be opened under acidic or basic conditions to introduce a variety of functional groups. researchgate.net

Dihydroxylation : This process adds two hydroxyl (-OH) groups across the double bond to form a vicinal diol (a glycol). The stereochemical outcome depends on the reagents used.

Syn-Dihydroxylation : Reaction with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, alkaline potassium permanganate (B83412) (KMnO₄), results in the syn-addition of the two hydroxyl groups. masterorganicchemistry.comlibretexts.org This means both OH groups add to the same face of the double bond, producing 4-(3,5-difluorophenyl)-2-methylbutane-1,2-diol with syn stereochemistry. khanacademy.orgorganic-chemistry.org

Anti-Dihydroxylation : An anti-dihydroxylation can be achieved in a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening with water. libretexts.org The hydrolysis of the epoxide intermediate proceeds via a backside attack, leading to the formation of 4-(3,5-difluorophenyl)-2-methylbutane-1,2-diol with anti stereochemistry.

| Transformation | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | 2-((3,5-Difluorobenzyl)methyl)-2-methyloxirane | N/A |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 4-(3,5-Difluorophenyl)-2-methylbutane-1,2-diol | Syn |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 4-(3,5-Difluorophenyl)-2-methylbutane-1,2-diol | Anti |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. colby.edumasterorganicchemistry.com In this context, this compound can act as the dienophile, or the "two-electron" component. khanacademy.orgyoutube.com For the reaction to occur, the diene must be in the s-cis conformation. khanacademy.orgyoutube.com The reaction is concerted, with all bonds forming in a single step. youtube.com Reacting this compound with a simple diene like 1,3-butadiene (B125203) would produce a substituted cyclohexene (B86901) derivative, specifically 4-( (3,5-difluorobenzyl)methyl)-4-methylcyclohexene.

Radical reactions can be initiated at the allylic position (the carbon atom adjacent to the double bond). libretexts.org A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orglibretexts.org This reaction proceeds via a radical chain mechanism. ucr.edu

The key intermediate is the allyl radical formed by the abstraction of a hydrogen atom from the C3 carbon. This radical is significantly stabilized by resonance, where the unpaired electron is delocalized over three carbon atoms (C1, C2, and C3). libretexts.orgfiveable.meopenstax.org The resonance hybrid has the unpaired electron density shared between C1 and C3. libretexts.orgopenstax.org Due to this delocalization, bromination can occur at either C1 or C3. However, reaction at the less substituted C1 position is often favored, though a mixture of products can result. libretexts.orgopenstax.org

The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is a syn-addition of two hydrogen atoms across the double bond. This transformation converts this compound into its corresponding saturated alkane, 1-(3,5-difluorophenyl)-3-methylbutane.

Reactions Involving the Difluorophenyl Moiety

The 3,5-difluorophenyl group is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) itself. The two fluorine atoms are highly electronegative and withdraw electron density from the ring through the inductive effect, deactivating it towards attack by electrophiles.

However, the fluorine atoms are also ortho, para-directors due to the resonance donation of their lone pairs. In this specific 3,5-disubstituted pattern, the positions ortho and para to one fluorine atom are either already substituted (by the other fluorine or the alkyl chain) or are the same positions relative to the second fluorine atom. The directing effects reinforce each other. The positions available for substitution are C2, C4, and C6.

Directing Effects :

Fluorine atoms (at C3 and C5) : These direct incoming electrophiles to the ortho positions (C2, C4, C6) and the para position (C1, which is blocked).

Alkyl group (at C1) : This is a weak activating group and is also an ortho, para-director. It directs to positions C2, C6, and C4.

All substituents direct incoming electrophiles to the same available positions: C2, C4, and C6. Given that C4 is sterically less hindered than C2 and C6 (which are flanked by two substituents), electrophilic substitution (such as nitration or halogenation) would be expected to occur primarily at the C4 position. However, the strong deactivating nature of the two fluorine atoms means that harsh reaction conditions would likely be required.

Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)

The phenyl ring of this compound is moderately deactivated towards electrophilic aromatic substitution due to the inductive electron-withdrawing effect of the two fluorine atoms. However, the alkyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The positions ortho (C2, C6) and para (C4) to the alkyl group are therefore the most likely sites for substitution.

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) generated in situ is the active electrophile. libretexts.org Given the directing effects of the existing substituents, substitution is predicted to occur primarily at the C4 position (para to the alkyl group), which is sterically most accessible. Substitution at the C2 and C6 positions (ortho to the alkyl group and also ortho to a fluorine atom) is also possible but may be less favored.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). msu.edu Similar to nitration, the reaction is an electrophilic aromatic substitution, and the major product is expected to be the result of substitution at the C4 position. The reaction is typically reversible. msu.edu

Table 1: Predicted Products of Electrophilic Aromatic Substitution This table presents the predicted major products based on established principles of electrophilic aromatic substitution. Experimental verification is required.

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(3,5-Difluoro-4-nitrophenyl)-2-methyl-1-butene | 4-(3,5-Difluoro-2-nitrophenyl)-2-methyl-1-butene |

| Sulfonation | H₂SO₄, SO₃ | 4-(2,6-Difluoro-4-(2-methyl-1-buten-4-yl)phenyl)sulfonic acid | 2-(2,6-Difluoro-4-(2-methyl-1-buten-4-yl)phenyl)sulfonic acid |

Metalation and Cross-Coupling Functionalizations

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can be a substrate for such transformations. nih.gov

Metalation: Directed ortho-metalation could potentially be achieved, where a strong base like an organolithium reagent would remove a proton from the ring. The fluorine atoms can act as weak directing groups, potentially facilitating metalation at the C2 or C6 positions. However, this is often less efficient than with stronger directing groups.

Cross-Coupling Reactions: To participate in cross-coupling reactions like Suzuki or Negishi coupling, the molecule must first be converted into a suitable derivative, such as an organoborane (for Suzuki coupling) or an organozinc reagent (for Negishi coupling), or it must be functionalized with a halide. nih.govresearchgate.net For instance, if the compound were brominated at the C4 position, it could undergo a Suzuki coupling with various arylboronic acids to generate more complex biaryl structures. Palladium catalysts are commonly employed for these reactions. cem.com

Table 2: Hypothetical Cross-Coupling Scheme This table outlines a potential two-step sequence for the functionalization of the aromatic ring via a Suzuki cross-coupling reaction.

| Step | Reaction Type | Substrate | Reagents | Product |

|---|---|---|---|---|

| 1 | Electrophilic Bromination | This compound | Br₂, FeBr₃ | 4-(4-Bromo-3,5-difluorophenyl)-2-methyl-1-butene |

| 2 | Suzuki Coupling | 4-(4-Bromo-3,5-difluorophenyl)-2-methyl-1-butene | Arylboronic acid (Ar-B(OH)₂), Pd catalyst, Base | 4-(4'-Aryl-3,5-difluorobiphenyl-4-yl)-2-methyl-1-butene |

Derivatization and Analogue Synthesis

The structural backbone of this compound serves as a scaffold for the synthesis of a variety of analogues and derivatives through modifications of the aromatic ring and the butene side chain.

Systematic Exploration of Structural Analogues and Their Synthetic Access

The synthesis of structural analogues would involve systematic modifications to explore structure-activity relationships in various contexts.

Aromatic Ring Modification: Analogues can be generated by varying the number and position of the fluorine substituents or by introducing other functional groups (e.g., chloro, bromo, methoxy) onto the phenyl ring.

Alkyl Chain Modification: The butene side chain can be altered. For example, the double bond could be isomerized, saturated to form the corresponding butane (B89635) derivative, or the chain length could be varied. The synthesis of related difluorophenyl-chalcones has been reported, demonstrating the feasibility of attaching different unsaturated systems to the difluorophenyl core. cem.com

Synthesis of Heterocyclic Compounds Incorporating the Core Structure

The functional groups of this compound can be used to construct heterocyclic systems.

From the Alkene: The double bond is a versatile handle for cyclization. For example, epoxidation of the double bond followed by ring-opening with a suitable nucleophile could lead to the formation of five or six-membered heterocycles. Alternatively, oxidative cleavage of the double bond (e.g., via ozonolysis) would yield a ketone, which could then serve as a precursor for synthesizing heterocycles like pyrimidines or pyrazoles through condensation reactions.

From the Aromatic Ring: Functionalization of the aromatic ring, for instance by nitration followed by reduction to an aniline (B41778) derivative, would provide a nucleophilic nitrogen atom that can participate in cyclization reactions to form fused heterocyclic systems like quinolines or benzimidazoles. nih.govnih.gov

Chain Elongation and Functional Group Interconversion

Functional group interconversion (FGI) allows for the transformation of the existing functional groups into new ones, enabling further derivatization. nih.gov

Chain Elongation: The terminal alkene can be elongated. For instance, hydroboration-oxidation would convert the double bond into a primary alcohol. This alcohol can be transformed into a good leaving group (like a tosylate or a bromide) and then displaced by a nucleophile, such as cyanide, which can then be further elaborated to extend the carbon chain.

Functional Group Interconversion: The double bond can be converted to other functional groups. For example, dihydroxylation using osmium tetroxide would yield a diol. The fluorine atoms on the aromatic ring are generally unreactive to nucleophilic substitution unless activated by strongly electron-withdrawing groups, but they could potentially be displaced under harsh conditions or by using specific catalytic systems. researchgate.net

Table 3: Potential Functional Group Interconversions of the Alkene Moiety

| Transformation | Reagents | Resulting Functional Group | Intermediate Product Name |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | 4-(3,5-Difluorophenyl)-2-methylbutan-1-ol |

| Ozonolysis | 1. O₃; 2. Zn/H₂O or DMS | Ketone | 3-(3,5-Difluorophenyl)-1-methylpropan-2-one |

| Dihydroxylation | OsO₄, NMO | Diol | 4-(3,5-Difluorophenyl)-2-methylbutane-1,2-diol |

| Hydrogenation | H₂, Pd/C | Alkane | 1-(3,5-Difluorophenyl)-3-methylbutane |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For a complete assignment of 4-(3,5-Difluorophenyl)-2-methyl-1-butene, a suite of advanced NMR experiments would be necessary.

Advanced 1H and 13C NMR Techniques for Complete Assignment

The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. The expected signals would include those for the vinyl protons of the butene group, the allylic and benzylic methylene (B1212753) protons, and the methyl protons. The aromatic region would show signals corresponding to the protons on the difluorophenyl ring.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Distinct signals would be expected for the alkene carbons, the aliphatic carbons of the butyl chain, and the carbons of the aromatic ring. The carbon atoms bonded to fluorine would exhibit characteristic splitting due to C-F coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This table is predictive and based on analogous structures, as specific experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 (vinyl) | ~4.7 - 4.9 | s | - |

| H-1' (vinyl) | ~4.6 - 4.8 | s | - |

| H-3 (allylic) | ~2.3 - 2.5 | d | J = ~7-8 |

| H-4 (benzylic) | ~2.7 - 2.9 | t | J = ~7-8 |

| -CH₃ (methyl) | ~1.7 - 1.9 | s | - |

| Ar-H | ~6.6 - 6.9 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This table is predictive and based on analogous structures, as specific experimental data is not publicly available.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (vinyl) | ~110 - 115 |

| C-2 (vinyl) | ~140 - 145 |

| C-3 (allylic) | ~35 - 40 |

| C-4 (benzylic) | ~40 - 45 |

| -CH₃ (methyl) | ~20 - 25 |

| C-Ar (C-F) | ~160 - 165 (d, ¹JCF) |

| C-Ar | ~100 - 115 (m) |

| C-Ar (ipso) | ~140 - 145 (t) |

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a powerful technique for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. Coupling to the aromatic protons would likely be observed, providing further structural confirmation.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the allylic (H-3) and benzylic (H-4) protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry, although for this flexible molecule, its utility might be more limited.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₂F₂).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of a methyl radical or the cleavage of the butyl chain. The fragmentation of the difluorophenyl group would also yield characteristic ions.

Table 3: Predicted Key Fragmentation Ions for this compound in MS/MS (Note: This table is predictive and based on general fragmentation patterns of similar compounds.)

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - C₄H₇]⁺ | Cleavage of the butene moiety |

| [C₇H₅F₂]⁺ | Difluorotropylium ion |

| [C₆H₃F₂]⁺ | Difluorophenyl radical cation |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC analysis, the compound is volatilized and passed through a capillary column. Due to its specific chemical properties, it will exhibit a characteristic retention time under defined chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The purity of the sample is determined by comparing the area of the peak corresponding to the main compound against the total area of all peaks in the chromatogram. chegg.compolicija.si For instance, a high-purity sample would display a single, dominant peak.

The mass spectrometer, coupled to the gas chromatograph, provides structural information by ionizing the eluted compound and separating the resulting fragments based on their mass-to-charge ratio (m/z). The mass spectrum of this compound is expected to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would offer further structural confirmation. Key expected fragments would arise from characteristic cleavages, such as the loss of a methyl group (-15 amu), an ethyl group (-29 amu), and benzylic cleavage, which would yield a stable difluorotropylium-like cation or a related fragment. researchgate.netnih.gov This detailed fragmentation data is crucial for unequivocally identifying the compound and distinguishing it from potential isomers. researchgate.net

Table 1: Predicted GC/MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 182.1 |

| [M-15]⁺ | Loss of a methyl group (CH₃) | 167.1 |

| [M-29]⁺ | Loss of an ethyl group (C₂H₅) | 153.1 |

| [C₇H₅F₂]⁺ | Difluorobenzyl cation | 127.0 |

| [C₅H₉]⁺ | 2-methyl-1-butenyl fragment | 69.1 |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and exploring the conformational landscape of this compound. mdpi.com These methods probe the vibrational modes of the molecule, providing a unique spectroscopic fingerprint.

Detailed Band Assignment for Alkene and Aryl Moieties

The IR and Raman spectra of the title compound are expected to exhibit characteristic bands corresponding to its distinct structural components: the 3,5-difluorophenyl group and the 2-methyl-1-butene (B49056) moiety.

Aryl Moiety: The 3,5-disubstituted phenyl ring will produce several notable bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. kahedu.edu.inresearchgate.net The strong C-F stretching vibrations are a key feature of the difluorophenyl group and are expected to produce intense absorptions, typically in the 1350-1120 cm⁻¹ range. Out-of-plane C-H bending vibrations provide information about the substitution pattern and are expected below 900 cm⁻¹. researchgate.net

Alkene Moiety: The terminal double bond of the 2-methyl-1-butene group gives rise to specific vibrational modes. The =C-H stretching of the vinyl group (=CH₂) is expected just above 3000 cm⁻¹. The C=C stretching vibration for a tetrasubstituted alkene like this is typically found in the 1680-1640 cm⁻¹ region, though its intensity can be variable in the IR spectrum but often stronger in the Raman spectrum. chemicalbook.com The out-of-plane bending (wagging) of the terminal vinyl hydrogens is expected to produce a strong band in the IR spectrum around 910-900 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the 2975-2850 cm⁻¹ range. scirp.org

Table 2: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3080 | =C-H Stretch | Alkene |

| ~3050 | Ar C-H Stretch | Aryl |

| ~2960 | asym. C-H Stretch | Methyl (CH₃) |

| ~2930 | asym. C-H Stretch | Methylene (CH₂) |

| ~2870 | sym. C-H Stretch | Methyl (CH₃) |

| ~1650 | C=C Stretch | Alkene |

| ~1610, 1580, 1470 | C=C Stretch | Aryl Ring |

| ~1460 | C-H Bend | Methyl, Methylene |

| ~1300-1150 | C-F Stretch | Aryl Fluoride |

| ~910 | =C-H Bend (out-of-plane) | Alkene |

| ~870 | C-H Bend (out-of-plane) | Aryl (1,3,5-subst.) |

Conformational Analysis using Vibrational Modes

The flexibility of the single bond connecting the phenyl ring and the butene chain allows for the existence of different rotational isomers, or conformers. Vibrational spectroscopy can be a sensitive tool for studying this conformational behavior. nih.gov The relative orientation of the aryl and alkyl parts of the molecule can influence the position and intensity of certain vibrational modes, particularly the lower frequency bending and torsional modes. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer and potentially observe the presence of multiple conformers in equilibrium. nih.gov Temperature-dependent spectral studies can further elucidate the energetic differences between conformers.

X-ray Crystallography (if suitable crystalline derivatives or related compounds are available)

While this compound is likely a liquid at ambient temperature, X-ray crystallography could be employed on a suitable solid derivative to provide definitive structural information.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Should a suitable crystalline derivative of this compound be prepared, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure. mdpi.comrsc.org This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. researchgate.netnih.govnih.gov The resulting crystal structure would serve as the ultimate benchmark for validating the structures predicted by spectroscopic methods and theoretical calculations.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. researchgate.net These methods, particularly Density Functional Theory (DFT), are widely used to predict molecular structure and behavior. researchgate.net

Reaction Mechanism Elucidation

Theoretical chemistry provides powerful tools to map out the pathways of chemical reactions, identifying the most energetically favorable routes from reactants to products.

Computational Catalysis Studies

While no direct computational catalysis studies on 4-(3,5-Difluorophenyl)-2-methyl-1-butene have been reported, research on similar substituted styrenes provides a strong basis for predicting its behavior. For instance, computational studies on the copolymerization of styrene (B11656) with para-substituted styrenes using half-titanocene catalysts have demonstrated that the electronic character of the substituents significantly influences monomer reactivity. google.com Density Functional Theory (DFT) calculations in these studies revealed that electron-donating groups on the phenyl ring increase the reactivity of the monomer. google.com

Given that the fluorine atoms in the 3 and 5 positions of this compound are strongly electron-withdrawing, it can be inferred that this compound would likely exhibit lower reactivity in catalytic polymerization processes compared to unsubstituted or electron-donating group-substituted analogs. Computational models could be employed to quantify this effect by calculating the transition state energies for the insertion of the alkene into a catalyst's active site. Such studies would likely show a higher activation barrier for this compound, consistent with the reduced electron density of the vinyl group.

Conformational Analysis and Molecular Dynamics Simulations

Quantum-chemical calculations, such as those at the Hartree-Fock (HF), Møller-Plesset (MP2), or DFT levels of theory, would be necessary to accurately determine the geometries and relative energies of these conformers. chemicalbook.comemerginginvestigators.org For similar substituted benzenes, the interplay between steric hindrance and electronic effects dictates the preferred conformations. emerginginvestigators.org In the case of this compound, the difluorinated phenyl ring and the methyl-substituted butene moiety would create a complex potential energy surface.

The polarity of the solvent would also be expected to influence the relative stability of the conformers. Computational models incorporating solvent effects, such as the polarizable continuum model (PCM), would be essential for a complete conformational analysis in solution.

Table 1: Hypothetical Stable Conformers of this compound and Methods for Their Study

| Conformer Description | Key Dihedral Angles | Predicted Relative Energy (Gas Phase) | Relevant Computational Method |

|---|---|---|---|

| Extended (Anti-periplanar) | ~180° | Lowest | DFT (e.g., B3LYP/6-31G*) |

| Gauche | ~60° | Slightly Higher | MP2/aug-cc-pVDZ |

Molecular dynamics (MD) simulations would provide significant insights into the flexibility and dynamic behavior of the this compound scaffold. By simulating the motion of the atoms over time, MD can reveal the accessibility of different conformational states and the timescales of transitions between them. Such simulations rely on accurate force fields that describe the potential energy of the system as a function of its atomic coordinates.

For a molecule like this compound, an all-atom force field such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) could be suitable, as it has been successfully applied to organic molecules. The simulations would likely show significant flexibility in the aliphatic chain, with rapid rotations around the C-C single bonds, while the difluorophenyl ring would behave as a more rigid unit. The dynamic behavior would be crucial for understanding how the molecule might interact with other species, such as catalysts or biological receptors.

Ligand Design and Interaction Studies

While there are no specific studies on this compound as a ligand for non-biological interactions, its structural motifs suggest potential applications in catalyst design. The phenyl ring could be further functionalized to create a bidentate or tridentate ligand that could coordinate to a metal center. The fluorine atoms would inductively modify the electronic properties of the phenyl ring, which in turn would influence the properties of the resulting metal complex.

Computational methods such as molecular docking and DFT could be used to predict the binding affinity and geometry of this molecule (or its derivatives) with various metal catalysts. For example, the interaction energy between the difluorophenyl π-system and a metal center could be calculated to assess its potential as a ligand. The electron-withdrawing nature of the fluorine atoms would likely make the phenyl ring a weaker π-donor compared to an unsubstituted phenyl ring, a factor that would be critical in the design of catalysts with specific electronic properties.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Styrene |

| para-Substituted Styrenes |

Applications As a Synthetic Intermediate and in Materials Science

Precursor in Academic Synthesis of Complex Organic Molecules

The compound serves as a foundational element for constructing more intricate molecular architectures, particularly those incorporating fluorine atoms to modulate chemical and physical properties.

The 3,5-difluorophenyl group is a key structural motif in the synthesis of various functional organic molecules. Its presence can significantly influence properties such as mesomorphism and optical behavior in liquid crystals. For instance, related structures like 1-bromo-3,5-difluorobenzene (B42898) are used as starting materials in the multi-step synthesis of complex liquid crystalline compounds. nih.gov The synthetic pathway often involves coupling reactions to introduce moieties like triple bonds, eventually leading to the formation of phenyl tolane cores. nih.gov These tolanes, featuring the difluorophenyl group, are precursors to advanced optical materials. nih.gov

Similarly, fluorinated acetophenones, including those with a 3,5-difluorophenyl structure, are employed in Claisen-Schmidt condensation reactions to produce chalcones. researchgate.net These reactions demonstrate the utility of the difluorophenyl unit as a robust building block that can be incorporated into larger, conjugated systems with potential applications in materials science. researchgate.net The general scheme involves reacting the fluorinated acetophenone (B1666503) with a substituted aldehyde under basic conditions to yield 1,3-diaryl-2-propen-1-ones. researchgate.net

Table 1: Examples of Fluoroaromatic Compounds Synthesized from Difluorophenyl Precursors

| Precursor | Reaction Type | Product Class | Application Area |

|---|---|---|---|

| 1-Bromo-3,5-difluorobenzene | Sonogashira Coupling | Phenyl Tolanes | Liquid Crystals, Optical Materials nih.gov |

This table illustrates the use of difluorophenyl precursors in synthesizing more complex fluoroaromatic molecules.

The alkene portion of 4-(3,5-Difluorophenyl)-2-methyl-1-butene makes it a candidate for polymerization studies. While direct polymerization of this specific compound is not widely documented, the behavior of its structural components—the butene chain and the fluorinated phenyl group—is well-studied in polymer chemistry. The polymerization of 1-butene (B85601) is a complex process involving potential side reactions like 2,1- and 4,1-unit insertions, which affect the microstructure and properties of the resulting polymer. frontiersin.org Computational studies using DFT calculations help to elucidate the mechanistic pathways of such polymerizations, including regioselectivity and termination reactions. frontiersin.org

The design of monomers containing both fluorinated rings and polymerizable groups is a key strategy for creating functional polymers. For example, divinyl monomers like 4-(3′-buten-1′-oxy)-2,3,5,6-tetrafluorostyrene have been synthesized and polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) to create well-defined fluoropolymers with pendent alkene groups. nih.gov The significant difference in reactivity between the styrenyl group and the butene group allows for selective polymerization. nih.gov Similarly, the copolymerization of fluorinated styrenes with monomers like methyl methacrylate (B99206) (MMA) yields materials with enhanced thermal stability and altered optical properties due to the presence of fluorine atoms. elsevierpure.com These studies on related structures underscore the potential of this compound as a monomer for designing polymers with specific characteristics. The polymerization of related higher olefins like 4-methyl-1-pentene (B8377) (4M1P) with metallocene catalysts has been explored to produce polymers with high melting temperatures and unique crystalline forms. researchgate.netresearchgate.net

Contributions to Methodological Organic Chemistry

The compound and its analogs serve as valuable substrates for the development and validation of new synthetic reactions, allowing chemists to explore novel pathways for bond formation and functional group transformation.

The reactivity of the alkene and the fluoroaromatic ring in molecules like this compound makes them ideal for testing new chemical transformations. For instance, new methods for the synthesis of difluoromethylated compounds often utilize alkene substrates. researchgate.net One such metal-free method involves the trifunctionalization of 1,3-enynes to produce difluoromethylated allenes, showcasing a novel approach to C-F bond formation. nih.gov

Furthermore, electrochemical methods are being developed as green alternatives for generating reactive species. The cathodic reduction of related compounds like bromodifluoromethyl phenyl sulfide (B99878) can generate (phenylthio)difluoromethyl radicals, which are then trapped by electron-rich olefins such as α-methylstyrene, a structural relative of the butene portion of the target compound. beilstein-journals.org This process establishes a new methodology for radical-based difluoromethylation. beilstein-journals.org

Table 2: Selected Synthetic Methodologies Utilizing Alkene or Fluoroaromatic Substrates

| Methodology | Substrate Type | Key Transformation | Significance |

|---|---|---|---|

| Trifunctionalization of 1,3-enynes | 1,3-Enyne | Double C-F bond formation | Metal-free synthesis of difluoromethylated allenes nih.gov |

| Electrochemical Reduction | Bromodifluoromethyl phenyl sulfide + Olefin | Radical (phenylthio)difluoromethylation | Green chemistry approach to C-C bond formation beilstein-journals.org |

This table highlights novel synthetic methods where substrates similar to this compound could be employed.

Understanding the factors that control reaction outcomes is crucial in organic synthesis. The structure of this compound allows for the study of both chemoselectivity (differentiating between the alkene and the aromatic ring) and regioselectivity (e.g., at the double bond). Studies on the free-radical halogenation of alkanes show that reactivity is not random but is selective, favoring the formation of more stable radical intermediates. masterorganicchemistry.com For example, in the chlorination of propane, secondary hydrogens are abstracted more readily than primary ones. masterorganicchemistry.com

The ene-reaction provides another example of probing selectivity. The reaction of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) with α,β-unsaturated ketones proceeds with high chemoselectivity, favoring enones that can adopt an s-cis conformation and resulting in the migration of the double bond. researchgate.net Such studies are fundamental to predicting how molecules like this compound might behave in complex reaction environments, guiding the design of synthetic strategies.

Potential in Advanced Materials Development (e.g., optical materials, polymers with specific properties, not related to biological function)

The incorporation of the 3,5-difluorophenyl moiety is a proven strategy for creating advanced materials with tailored properties. The strong electronegativity and low polarizability of fluorine atoms can lead to materials with unique optical and physical characteristics.

Research into organic optical materials has demonstrated that fluorinated liquid crystals are promising for applications in the near-infrared (NIR) and medium-wavelength infrared (MWIR) spectral ranges. nih.gov The synthesis of liquid crystals containing the 3,5-difluorophenyl group can lead to materials with significantly reduced parasitic absorption in these ranges. nih.gov These compounds exhibit stable nematic phases over a broad temperature range, making them suitable as components for highly birefringent liquid crystalline mixtures used in optical devices. nih.govnih.gov

In the realm of polymers, the inclusion of fluorinated monomers is known to impart desirable properties. Copolymers of fluorinated styrenes and methyl methacrylate, for example, show high thermal stability and decreased light absorption in the visible to near-infrared regions. elsevierpure.com This makes them potentially suitable for applications in optical fibers and waveguides. elsevierpure.com The specific arrangement of fluorine atoms on the phenyl ring can influence intermolecular interactions, affecting properties like the glass transition temperature (Tg) and segmental mobility of the polymer chains. elsevierpure.com The development of such fluoropolymers highlights the potential of monomers like this compound in creating high-performance materials for specialized, non-biological applications.

Emerging Research Directions and Future Perspectives

Unexplored Synthetic Pathways for the Compound

While established methods such as Grignard reactions followed by dehydration or Wittig-type olefination are plausible for synthesizing 4-(3,5-Difluorophenyl)-2-methyl-1-butene, future research is likely to focus on more efficient, selective, and sustainable synthetic strategies.

Direct C-H Functionalization: A promising, yet largely unexplored, avenue is the direct coupling of 3,5-difluorobenzene with 2-methyl-1-butene (B49056) derivatives through catalytic C-H activation. This would represent a highly atom-economical approach, avoiding the pre-functionalization steps required in traditional cross-coupling methods.

Biocatalytic Routes: The use of enzymes for the synthesis of fine chemicals is a cornerstone of green chemistry. chemistryjournals.net Future investigations could explore the use of engineered enzymes, such as ene-reductases or yeast-based systems, to catalyze the formation of the target molecule or its precursors from bio-based feedstocks. chemistryjournals.netnih.gov This approach offers the potential for high selectivity under mild reaction conditions. chemistryjournals.net

Novel Cross-Coupling Strategies: While palladium-catalyzed cross-coupling reactions are standard, the development of catalysts based on more abundant and less toxic metals like iron or copper for coupling 3,5-difluorophenyl organometallic reagents with a suitable butenyl electrophile remains an area for exploration. Such methods could offer cost-effective and greener alternatives to conventional synthesis. numberanalytics.com

Investigation of Novel Reaction Pathways and Mechanisms

The electronic properties of the difluorinated ring and the presence of a terminal alkene suggest a rich reaction chemistry that is yet to be fully investigated. The fluorine atoms act as strong inductive electron-withdrawing groups, which can influence the regioselectivity and stereoselectivity of reactions at the double bond. rsc.org

Asymmetric Transformations: The development of catalytic asymmetric reactions, such as hydroboration, hydrogenation, or epoxidation of the terminal alkene, could provide chiral building blocks for various applications. The steric and electronic environment created by the difluorophenyl group could lead to unique selectivity challenges and opportunities.

Fluorine-Directed Reactivity: The influence of the C-F bonds on the reaction mechanism is a key area of study. rsc.orgyoutube.com Research could focus on how the fluorine atoms modulate the stability of intermediates in electrophilic addition or radical reactions across the double bond. rsc.orgnumberanalytics.com For instance, reactions involving carbocation intermediates may be influenced by the destabilizing effect of the electron-withdrawing fluorine atoms. ncert.nic.in

Cycloaddition Reactions: The terminal alkene is a potential dienophile or dipolarophile in cycloaddition reactions. Investigating its reactivity in Diels-Alder or 1,3-dipolar cycloadditions could lead to the synthesis of complex, fluorinated heterocyclic systems, which are of significant interest in medicinal and materials chemistry. rsc.org

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and the technology of continuous flow processing offer significant potential for the synthesis and application of this compound. the-gist.orgjocpr.com Flow chemistry, in particular, is well-suited for handling hazardous reagents and improving reaction control, which is often a challenge in fluorination chemistry. beilstein-journals.orgvapourtec.compharmtech.com

The transition from traditional batch processing to continuous flow manufacturing can offer enhanced safety, better heat and mass transfer, and improved scalability. chemistryviews.orgmit.edu For a potential synthesis involving hazardous intermediates or highly exothermic steps, a flow reactor could minimize risks by reducing the volume of reactive material at any given time. vapourtec.com Furthermore, integrating in-line purification and analysis can streamline the entire production process. vapourtec.com

Sustainable synthesis approaches could involve utilizing renewable feedstocks, employing greener solvents, or designing catalytic systems that minimize waste. nih.govblazingprojects.com Biocatalysis, as mentioned earlier, is a key component of this strategy, offering a pathway to reduce reliance on traditional, often harsh, chemical methods. chemistryjournals.net

Table 1: Comparison of Batch vs. Flow Synthesis for Fluorinated Compounds

| Feature | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

| Safety | Large volumes of hazardous reagents | Small, continuous streams of reagents vapourtec.com | Reduced risk of thermal runaway and exposure. pharmtech.com |

| Control | Difficult to control temperature and mixing | Precise control over temperature, pressure, and residence time. beilstein-journals.org | Higher yields and selectivities. pharmtech.com |

| Scalability | Often requires re-optimization of conditions | Scaled by running the system for longer periods. mit.edu | More straightforward and predictable scale-up. |

| Efficiency | May involve multiple manual workup steps | Can integrate reaction, workup, and purification. vapourtec.comchemistryviews.org | Reduced manual labor and process time. |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. nih.govacs.org

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, elucidate transition states, and predict the regioselectivity and stereoselectivity of reactions. acs.orgresearchgate.netrsc.org This in silico approach can save significant experimental time and resources by identifying the most promising reaction conditions before they are tested in the lab. researchgate.net

Design of Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the synthesis or transformation of the compound. By modeling the interaction between the substrate and various catalyst candidates, researchers can identify catalysts with optimal activity and selectivity.

In Silico Property Prediction and Drug Design: Machine learning and other in silico methods are increasingly used to predict the physicochemical and biological properties of compounds. researchgate.netmdpi.comresearchgate.net For fluorinated molecules, these models can help predict effects on metabolic stability, binding affinity, and other pharmaceutically relevant parameters, potentially identifying new applications for derivatives of the title compound. emerginginvestigators.orgresearchgate.net Computational tools can help rationalize the often unpredictable effects of fluorination. nih.gov

Exploration of New Non-Biological Applications for Fluorinated Butenes

While fluorinated compounds are prominent in pharmaceuticals, there is a vast, underexplored landscape of non-biological applications for molecules like this compound. The combination of a terminal alkene—a versatile chemical handle—and a difluorophenyl group suggests potential uses in materials science. wikipedia.orgnih.gov

Polymer Science: The terminal alkene functionality allows this compound to act as a monomer or co-monomer in polymerization reactions. The resulting polymers would incorporate difluorophenyl side chains, which could impart desirable properties such as high thermal stability, chemical resistance, low surface energy (hydrophobicity), and specific dielectric properties. Such materials could be useful in specialty coatings, advanced composites, or as dielectric materials in electronics. beilstein-journals.org

Functional Fluids: The unique properties of fluorinated organic compounds make them candidates for use as hydraulic fluids, heat-transfer fluids, or lubricants, especially in demanding environments requiring high performance and stability.

Advanced Materials: The molecule could serve as a building block for creating liquid crystals or other functional materials where the polarity and rigidity of the difluorophenyl group can be exploited to achieve specific organizational properties at the molecular level. rsc.org

Table 2: Potential Non-Biological Applications

| Application Area | Relevant Properties | Potential Products |

| Polymer Science | Thermal stability, chemical resistance, hydrophobicity from fluorination; polymerizable alkene. beilstein-journals.org | Specialty polymers, high-performance coatings, low-k dielectric materials. |

| Functional Fluids | High thermal stability, low flammability, specific viscosity profiles. | High-performance lubricants, heat-transfer agents, hydraulic fluids. |

| Materials Synthesis | Molecular rigidity, dipole moment from difluorophenyl group; reactive handle for functionalization. rsc.org | Components for liquid crystals, organic electronics, or functional surfaces. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Difluorophenyl)-2-methyl-1-butene, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of fluorinated aromatic compounds often involves cross-coupling reactions. For example, Suzuki-Miyaura coupling using a 3,5-difluorophenyl boronic acid derivative and a halogenated 2-methyl-1-butene precursor could be employed. Catalyst systems like Pd(PPh₃)₄ in a THF/water mixture under reflux (70–90°C) are typical . Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and degassing solvents to prevent palladium oxidation can improve yields. Monitoring via TLC (hexane:ethyl acetate, 4:1) or GC-MS is advised to track progress.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for similar fluorophenyl derivatives (e.g., resolving bond angles and torsional strain in the butene chain) . Complementary techniques include:

- ¹H/¹³C NMR : Verify fluorine-induced deshielding effects (e.g., aromatic protons at δ 6.8–7.2 ppm split due to meta-fluorine atoms) .

- HRMS : Confirm molecular ion peaks with <2 ppm mass error.

- FTIR : Identify C-F stretches near 1100–1250 cm⁻¹ and alkene C=C stretches at ~1650 cm⁻¹ .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for 3,5-difluorophenyl-containing compounds?

- Methodological Answer: Discrepancies may arise from assay conditions or compound purity. For example, p38 MAP kinase inhibition assays (as in related compounds ) require strict control of:

- Enzyme source : Use recombinant human p38α isoform to avoid species variability.

- ATP concentration : Maintain ≤10 μM to prevent false negatives.

- Compound purity : HPLC with a C18 column (methanol:buffer, 65:35, pH 4.6) ensures >95% purity . Replicate studies with blinded controls and IC₅₀ curve fitting (GraphPad Prism) enhance reproducibility.

Q. How does fluorination at the 3,5-positions of the phenyl ring influence metabolic stability?

- Methodological Answer: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes. To assess this:

- In vitro microsomal assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Fluorinated analogs typically show >80% remaining vs. <50% for non-fluorinated controls .

- Metabolite ID : Use high-resolution mass spectrometry to detect hydroxylation or defluorination products.

Q. What computational methods predict the binding affinity of this compound to biological targets like orexin receptors?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective. Steps include:

Protein preparation : Retrieve orexin receptor 2 (PDB: 6TO4), remove water, add hydrogens.

Ligand parameterization : Generate force field parameters for fluorine using GAFF3.

Binding free energy : Calculate via MM-PBSA. Fluorine’s electronegativity enhances hydrophobic interactions, as seen in related piperidine derivatives .

Q. What formulation challenges arise with this compound in preclinical studies?

- Methodological Answer: Poor aqueous solubility (<0.1 mg/mL) necessitates advanced delivery systems:

- Solid dispersions : Use polyvinylpyrrolidone (PVP K30) at 1:5 drug:polymer ratio via spray drying (inlet temp: 120°C). Increases solubility 10-fold .

- Nanoemulsions : Optimize with Labrafac PG (oil phase) and Tween 80 (surfactant) using phase inversion temperature (PIT) method.

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate toxicity in cell-based assays?

- Methodological Answer:

- Cell lines : Use HepG2 (liver) and HEK293 (renal) for broad toxicity profiling.

- Dose range : 0.1–100 μM, 24-hour exposure. Include positive controls (e.g., 1% DMSO for apoptosis).

- Endpoints : MTT assay (λ=570 nm) for viability; ROS detection via DCFH-DA fluorescence (λex/λem=485/535 nm). EC₅₀ values are derived via nonlinear regression .

Q. What analytical workflows resolve isomeric impurities in this compound batches?

- Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:isopropanol, 90:10, 1 mL/min). Retention times differentiate cis/trans alkene isomers .

- NMR NOESY : Detect spatial proximity of methyl groups to fluorophenyl protons to confirm stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.